3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate

Vue d'ensemble

Description

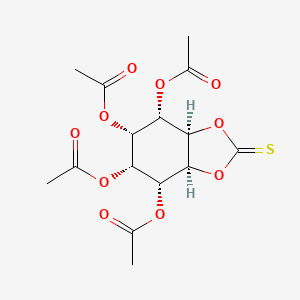

3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzodioxole core with multiple acetyl groups and a sulfanylidene moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions, followed by the introduction of acetyl groups through acetylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate undergoes various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the acetyl groups or the benzodioxole core.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the acetyl groups or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the acetyl groups can produce alcohols or hydrocarbons.

Applications De Recherche Scientifique

Synthesis and Derivatives

One of the primary applications of 3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate is its use in the synthesis of Conduritol B epoxide , a compound that has garnered interest for its biological activities. The synthesis pathway typically involves several steps:

- Protection of Hydroxyl Groups : The hydroxyl groups on myo-inositol are protected using acetyl groups to enhance reactivity.

- Formation of Thiocarbonate : The thiocarbonate group is introduced to create the desired intermediate.

- Deprotection Steps : Subsequent removal of the acetyl groups leads to the formation of Conduritol B epoxide.

This synthetic route is crucial for producing compounds with potential therapeutic applications, particularly in neurobiology.

Research indicates that derivatives synthesized from this compound exhibit various biological activities:

- Neuroprotective Effects : Compounds derived from this thiocarbonate have shown promise in protecting neuronal cells from damage associated with neurodegenerative diseases.

- Anti-inflammatory Properties : Some studies suggest that derivatives can act as anti-inflammatory agents, potentially useful in treating conditions like multiple sclerosis and Alzheimer's disease due to their ability to enhance blood-brain barrier integrity without cytotoxic effects .

Case Study 1: Synthesis of Conduritol B Epoxide

A detailed study on the synthesis of Conduritol B epoxide from this compound showcased the efficiency of this synthetic route. The researchers reported high yields and purity levels after optimizing reaction conditions such as temperature and solvent choice. The final product was characterized using NMR spectroscopy and mass spectrometry to confirm its structure .

Case Study 2: Neuroprotective Applications

Another significant study focused on the neuroprotective effects of derivatives obtained from this compound. In vitro tests demonstrated that these compounds could mitigate oxidative stress in neuronal cell lines. The mechanism was attributed to enhanced antioxidant activity and stabilization of cellular membranes .

Mécanisme D'action

The mechanism of action of 3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The acetyl groups can also participate in acetylation reactions, modifying the function of target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3aR,4S,5S,6R,7R,7aS)-Hexahydro-2H-1,3-benzodioxole-4,5,6,7-tetrayl tetraacetate: Lacks the sulfanylidene group, resulting in different chemical reactivity and biological activity.

(3aR,4S,5S,6R,7R,7aS)-2-Sulfanylidenehexahydro-2H-1,3-benzodioxole-4,5,6,7-tetrayl tetrapropionate: Contains propionyl groups instead of acetyl groups, affecting its chemical properties and applications.

Uniqueness

The presence of the sulfanylidene group in 3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate distinguishes it from similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Activité Biologique

3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate is a derivative of myo-inositol, a carbohydrate that plays a crucial role in cellular signaling and metabolic processes. This compound is characterized by the presence of acetyl groups and a thiocarbonate moiety, which may influence its biological activity. This article reviews the biological functions, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

This compound is synthesized through acetylation of myo-inositol followed by the introduction of a thiocarbonate group. Its structural formula can be represented as follows:

This compound exhibits unique properties due to the presence of multiple acetyl groups which enhance its solubility and stability in biological systems.

The biological activity of this compound is primarily linked to its role in intracellular signaling pathways. Inositol derivatives are known to participate in the phosphoinositide signaling pathway, influencing various cellular processes such as:

- Calcium Signaling : Inositol phosphates can mobilize intracellular calcium stores, affecting muscle contraction and neurotransmitter release .

- Cell Proliferation and Survival : These compounds are involved in signaling pathways that regulate cell growth and apoptosis .

Case Studies

Several studies have highlighted the biological effects of inositol derivatives:

- Calcium-Activated Chloride Channels : Research indicates that D-myo-inositol 3,4,5,6-tetrakisphosphate (a related compound) has biphasic effects on epithelial calcium-activated chloride channels. It activates these channels at low calcium concentrations while inhibiting them at higher concentrations .

- Anti-inflammatory Properties : Inositol phosphates have been shown to possess anti-inflammatory effects through modulation of immune cell activity. For instance, glycerophosphoinositol derived from inositol phosphates has been identified as an anti-inflammatory agent .

- Metabolic Regulation : In animal models, inositol derivatives have demonstrated potential in regulating glucose metabolism and improving insulin sensitivity . This suggests possible applications in managing metabolic disorders such as diabetes.

Data Table: Biological Activities of Inositol Derivatives

Propriétés

IUPAC Name |

[(3aS,4R,5R,6S,7S,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O10S/c1-5(16)20-9-10(21-6(2)17)12(23-8(4)19)14-13(24-15(26)25-14)11(9)22-7(3)18/h9-14H,1-4H3/t9-,10+,11-,12+,13+,14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDPAADFSHXROB-QSWPVVRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@@H]([C@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)OC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858436 | |

| Record name | (3aR,4S,5S,6R,7R,7aS)-2-Sulfanylidenehexahydro-2H-1,3-benzodioxole-4,5,6,7-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25348-62-3 | |

| Record name | (3aR,4S,5S,6R,7R,7aS)-2-Sulfanylidenehexahydro-2H-1,3-benzodioxole-4,5,6,7-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.